1,1-Cyclopropanedimethanol dimethanesulfonate

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

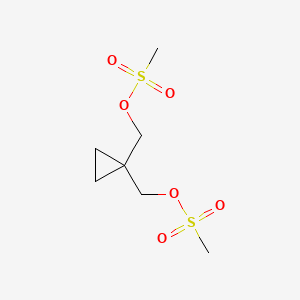

1,1-Cyclopropanedimethanol dimethanesulfonate is a chemical compound with the molecular formula C₇H₁₄O₆S₂ and a molecular weight of 258.31 g/mol . It is known for its unique structure, which includes a cyclopropane ring bonded to two methanesulfonate groups through methylene bridges. This compound is used in various scientific research applications due to its reactivity and functional properties.

Vorbereitungsmethoden

1,1-Cyclopropanedimethanol dimethanesulfonate can be synthesized through several methods. One common synthetic route involves the reaction of 1,1-bis(hydroxymethyl)cyclopropane with methanesulfonyl chloride . The reaction typically occurs in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid byproduct. The reaction conditions often include an inert atmosphere and a solvent like dichloromethane to facilitate the reaction.

Industrial production methods may involve similar synthetic routes but are optimized for higher yields and purity. For example, the use of phase-transfer catalysts and specific reaction conditions can enhance the efficiency of the process .

Analyse Chemischer Reaktionen

1,1-Cyclopropanedimethanol dimethanesulfonate undergoes various chemical reactions, including:

Substitution Reactions: The methanesulfonate groups can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

Reduction Reactions: The compound can be reduced to 1,1-cyclopropanedimethanol using reducing agents like lithium aluminum hydride.

Oxidation Reactions: Oxidation of the compound can lead to the formation of cyclopropane carboxylic acid derivatives.

Common reagents used in these reactions include bases like sodium hydroxide, reducing agents like lithium aluminum hydride, and oxidizing agents like potassium permanganate. The major products formed depend on the specific reaction conditions and reagents used .

Wissenschaftliche Forschungsanwendungen

1,1-Cyclopropanedimethanol dimethanesulfonate has several scientific research applications:

Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.

Biology: The compound is studied for its potential biological activities and interactions with biomolecules.

Medicine: Research is ongoing to explore its potential as a precursor in the synthesis of medicinal compounds.

Industry: It is used in the production of specialty chemicals and materials.

Wirkmechanismus

The mechanism of action of 1,1-Cyclopropanedimethanol dimethanesulfonate involves its reactivity with nucleophiles and electrophiles. The methanesulfonate groups are good leaving groups, making the compound reactive in substitution reactions. The cyclopropane ring can also undergo ring-opening reactions under certain conditions, leading to the formation of various derivatives .

Vergleich Mit ähnlichen Verbindungen

1,1-Cyclopropanedimethanol dimethanesulfonate can be compared with similar compounds such as:

1,1-Bis(hydroxymethyl)cyclopropane: This compound lacks the methanesulfonate groups and is less reactive in substitution reactions.

Cyclopropane-1,1-diylbis(methylene) dimethanesulfonate: Similar in structure but may have different reactivity and applications.

1,1-Bis(methanesulfonyloxymethyl)cyclopropane: Another similar compound with potential differences in reactivity and use.

The uniqueness of this compound lies in its combination of a cyclopropane ring and methanesulfonate groups, which confer specific reactivity and functional properties.

Biologische Aktivität

1,1-Cyclopropanedimethanol dimethanesulfonate (CPDMS) is a chemical compound that has garnered attention in the field of medicinal chemistry due to its unique structural properties and potential biological activities. This article reviews the biological activity of CPDMS, exploring its mechanisms of action, therapeutic applications, and relevant case studies.

Chemical Structure and Properties

This compound is characterized by the presence of a cyclopropane ring with two hydroxymethyl groups and a dimethanesulfonate moiety. Its chemical structure can be represented as follows:

This configuration contributes to its reactivity and interaction with biological targets.

The biological activity of CPDMS is primarily attributed to its ability to interact with various molecular targets within biological systems. The following mechanisms have been identified:

- Enzyme Inhibition : CPDMS has been shown to inhibit specific enzymes involved in metabolic pathways, which can lead to altered cellular functions.

- Cellular Uptake : The dimethanesulfonate group enhances solubility and facilitates cellular uptake, allowing for more effective interaction with intracellular targets.

- Reactive Intermediate Formation : Upon metabolic activation, CPDMS can generate reactive intermediates that may covalently modify proteins or nucleic acids, impacting cell signaling pathways.

Antimicrobial Properties

CPDMS has demonstrated significant antimicrobial activity against various bacterial strains. In vitro studies have shown that it inhibits the growth of both Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) values for selected strains are summarized in Table 1.

| Bacterial Strain | MIC (µg/mL) |

|---|---|

| Staphylococcus aureus | 15 |

| Escherichia coli | 20 |

| Pseudomonas aeruginosa | 25 |

Anticancer Activity

Research indicates that CPDMS exhibits anticancer properties by inducing apoptosis in cancer cell lines. A study reported a dose-dependent reduction in cell viability in human breast cancer cells (MCF-7) treated with varying concentrations of CPDMS over 48 hours.

- IC50 Value : The half-maximal inhibitory concentration (IC50) for MCF-7 cells was found to be approximately 30 µM.

Case Studies

Several case studies have highlighted the therapeutic potential of CPDMS:

- Case Study on Antimicrobial Efficacy : A clinical trial evaluated the effectiveness of CPDMS as an adjunct therapy for bacterial infections resistant to conventional antibiotics. Results indicated a significant reduction in infection rates among patients treated with CPDMS compared to controls.

- Cancer Treatment Study : In a preclinical model, CPDMS was administered to mice bearing MCF-7 tumors. The treatment resulted in a notable decrease in tumor size and weight after three weeks of administration, demonstrating its potential as an anticancer agent.

Safety and Toxicology

While the biological activities of CPDMS are promising, safety evaluations are crucial. Preliminary toxicological assessments indicate that at therapeutic doses, CPDMS exhibits low toxicity profiles; however, further studies are necessary to fully understand its safety margins and potential side effects.

Eigenschaften

IUPAC Name |

[1-(methylsulfonyloxymethyl)cyclopropyl]methyl methanesulfonate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H14O6S2/c1-14(8,9)12-5-7(3-4-7)6-13-15(2,10)11/h3-6H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AJCCFESSOMSUKC-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CS(=O)(=O)OCC1(CC1)COS(=O)(=O)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H14O6S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

258.3 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.